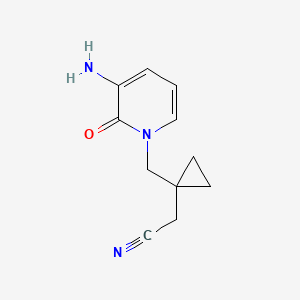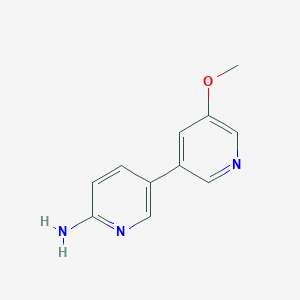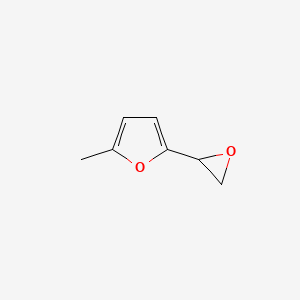
4-(1h-Imidazol-1-yl)-2-(methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is a compound that features an imidazole ring attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid typically involves the formation of the imidazole ring followed by its attachment to the butanoic acid backbone. One common method involves the use of imidazole and butanoic acid derivatives under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.
4-(1H-Imidazol-1-ylmethyl)benzoic acid: Contains a benzoic acid backbone instead of butanoic acid.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the imidazole ring and the methylamino group, which may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13)2-4-11-5-3-10-6-11/h3,5-7,9H,2,4H2,1H3,(H,12,13) |
Clave InChI |
GUSRFZZHICVMJY-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCN1C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















